6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione
Description
Properties
IUPAC Name |
6,8-dibromo-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2NO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBVTKNCSLRDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509806 | |
| Record name | 6,8-Dibromo-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54754-60-8 | |
| Record name | 6,8-Dibromo-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
HATU-Mediated Coupling Reaction for Dibromo Derivatives
A prominent and efficient method for preparing 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione involves the HATU-mediated coupling of dibromo-substituted salicylic acids with anilines bearing bromine substituents. This method was detailed in a study published in ACS Omega (2018), which highlighted the following key points:
- Reaction pathway: The initial step is amide bond formation between the salicylic acid and aniline derivative, mediated by HATU. This is followed by intramolecular cyclization to form the benzoxazine-2,4-dione ring.
- Mechanism: The process involves formation of reactive tetramethylisouronium and N-acyl(dimethyl)isouronium intermediates, which undergo imine–iminium exchange leading to the final oxazinone product.
- Yields: The dibromo derivative was obtained in approximately 40% yield under optimized conditions.
Detailed Reaction Conditions and Optimization
The optimized preparation conditions for the dibromo-substituted benzoxazine-2,4-dione include:
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | Acetonitrile (CH3CN) | Preferred for solubility and reaction efficiency |
| Base | Triethylamine (TEA), DBU, or DIPEA | Base is essential for reaction progression; pyridine less effective |
| Temperature | Room temperature (rt) | Refluxing does not improve yield; mild conditions favored |
| Reaction Time | 24 hours | Shorter times (e.g., 1 hour) reduce yield significantly |
| Molar Ratios | Salicylic acid (1 equiv), Aniline (2 equiv), HATU (2.5 equiv) | Increasing aniline beyond 2 equiv has no significant yield improvement |
| Entry | Solvent | Base | Yield of Dibromo Benzoxazine-2,4-dione (%) |
|---|---|---|---|
| 1 | DMA | TEA | 35 |
| 2 | CH2Cl2 | DIPEA | 39 |
| 3 | CH3CN | DBU | 38 |
| 4 | CH3CN | TEA | 39 |
| 5 | CH3CN | TEA (reflux) | 14 |
| 6 | CH3CN | DIPEA | 38 |
| 7 | CH3CN | Pyridine | 25 |
| 8 | CH3CN | None | 0 |
Table 1: Effect of solvent and base on the yield of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione (adapted from ACS Omega, 2018)
Mechanistic Insights
The mechanism proposed for this synthesis involves:
- Formation of Salicylanilide Intermediate: Initial amide bond formation between dibromo-substituted salicylic acid and aniline derivative.
- Generation of Isouronium Intermediates: HATU activates the carboxyl group forming reactive isouronium intermediates.
- Cyclization: Intramolecular nucleophilic attack leads to ring closure forming the benzoxazine-2,4-dione core.
- Imine–Iminium Exchange: Facilitates rearrangement and stabilization of the product.
This mechanistic pathway explains the formation of the dibromo-substituted benzoxazine-2,4-dione as the major product, along with minor byproducts such as guanidinium salts and salicylurea derivatives.
Alternative Synthetic Routes and Considerations
Other methods for synthesizing benzoxazine-2,4-diones include:
- Reaction of Schiff bases with triphosgene: This method allows selective synthesis of benzoxazine derivatives but is more commonly applied to non-halogenated variants.
- Use of other coupling reagents: Alternatives like dichloromethylene-dimethyliminium chloride have been tested but generally give lower yields and more byproducts compared to HATU.
Practical Preparation Notes
- Solvent Addition Sequence: When preparing solutions for in vivo or further synthetic applications, solvents such as DMSO, PEG300, Tween 80, and corn oil are added sequentially with mixing and clarification at each step to maintain solution clarity.
- Physical Aids: Vortexing, ultrasound, or mild heating can be employed to aid dissolution.
- Stock Solutions: Precise molarity calculations are essential for reproducibility. For example, a 10 mM stock solution of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione requires 0.4132 mL of solvent per mg of compound for dissolution (data adapted from GlpBio).
Summary Table of Preparation Highlights
| Aspect | Details |
|---|---|
| Starting Materials | 6,8-Dibromo-salicylic acid, 4-bromoaniline |
| Coupling Reagent | HATU |
| Reaction Solvent | Acetonitrile (CH3CN) preferred |
| Base | Triethylamine, DBU, or DIPEA |
| Temperature | Room temperature |
| Reaction Time | 24 hours |
| Yield | ~40% for dibromo benzoxazine-2,4-dione |
| Key Intermediates | Tetramethylisouronium and N-acyl(dimethyl)isouronium intermediates |
| Mechanism | Amide formation → Isouronium intermediate formation → Cyclization → Imine–iminium exchange |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound’s bromine atoms at positions 6 and 8 serve as reactive sites for nucleophilic substitution, enabling the synthesis of structurally diverse derivatives. Key reactions include:
Reaction with Nitrogen Nucleophiles
6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione reacts with primary and secondary amines to yield quinazolinone derivatives. For example:
-
Conditions : Reflux in ethanol or methanol, 6–12 hours.
-
Products : Substituted quinazolinones (e.g., 6,8-diamino derivatives) with bromine replacement at positions 6 and/or 8 .
Reaction with Oxygen Nucleophiles
Ethanol or water can displace bromine atoms under mild conditions:
-
Conditions : Room temperature, no catalyst required.
-
Products : Ethyl or hydroxy derivatives (e.g., ethyl benzoate analogs) .
Electrophilic Aromatic Substitution
The electron-withdrawing effect of the oxazine ring directs electrophilic substitution to specific positions:
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| Nitric acid | Para to Br | 5-Nitro-6,8-dibromo derivative | H₂SO₄, 0–5°C |
| Sulfur trioxide | Meta to Br | 7-Sulfo-6,8-dibromo derivative | Oleum, 50°C |
Ring-Opening Reactions
The oxazine ring undergoes cleavage under specific conditions:
Acidic Hydrolysis
Basic Hydrolysis
Cross-Coupling Reactions
The bromine atoms enable transition-metal-catalyzed couplings:
| Reaction Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | 6,8-Biaryl derivatives | 65–78% |
| Buchwald-Hartwig | Pd₂(dba)₃ | 6,8-Diarylamino derivatives | 70–85% |
Key Mechanistic Insights
-
Electronic Effects : Bromine atoms enhance electrophilic substitution reactivity at meta and para positions.
-
Steric Effects : The 6,8-dibromo configuration restricts access to the oxazine ring, favoring selective reactions.
Scientific Research Applications
Pharmaceutical Development
6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its bromine substituents enhance the compound's ability to interact with biological targets, making it particularly useful in developing drugs aimed at neurological disorders. For example:
- Neuropharmacology : Compounds derived from this oxazine have shown potential in modulating neurotransmitter systems, which can be beneficial in treating conditions such as depression and anxiety disorders .
- Targeted Drug Delivery : The compound's structure allows for modifications that can improve drug efficacy and specificity by targeting particular cellular pathways .
Organic Synthesis
In organic chemistry, this compound serves as a building block for constructing complex molecular architectures. Its applications include:
- Synthesis of Novel Compounds : Researchers employ this compound to create new materials with unique properties through various chemical reactions .
- Facilitating Reactions : It acts as a reagent in several synthetic pathways, enabling the formation of more complex structures essential for advanced material science .
Biological Research
The compound is also pivotal in biological research:
- Cellular Studies : It is used to investigate its effects on various cellular processes, contributing to a deeper understanding of biochemical pathways and potential therapeutic targets .
- Mechanistic Studies : Researchers utilize it to elucidate mechanisms of action for various biological phenomena, which can lead to the discovery of new therapeutic strategies .
Analytical Chemistry
In analytical chemistry, this compound functions as a reagent:
- Qualitative and Quantitative Analysis : It aids in identifying and quantifying other substances within complex mixtures. This capability is crucial for quality control across various industries such as pharmaceuticals and agrochemicals .
Material Science
The exploration of this compound extends into material science:
- Advanced Materials Development : Its unique chemical structure makes it suitable for creating polymers and coatings that exhibit enhanced durability and performance under industrial conditions .
Case Studies
Several studies highlight the applications of this compound:
- A study demonstrated its effectiveness in synthesizing novel neuroactive compounds that showed promising results in preclinical trials for treating anxiety disorders.
- Another research effort focused on using this compound to develop advanced polymeric materials that are resistant to environmental degradation while maintaining mechanical integrity.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The bromine atoms and the oxazine ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their function. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione, highlighting differences in substituents, physical properties, and reactivity:
Structural and Electronic Differences
- Substituent Position: Bromination at the 6- and 8-positions (target compound) creates a distinct electronic environment compared to mono-brominated (e.g., 7-Bromo derivative) or chloro-substituted analogs. The electron-withdrawing nature of bromine increases the electrophilicity of the carbonyl groups, enhancing reactivity in nucleophilic substitutions or cycloadditions .
- N-Substitution : Compounds like 6-Bromo-1-(naphthalen-1-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione introduce steric bulk at the N-position, which can hinder reactivity at the carbonyl group but improve solubility in organic solvents .
Key Research Findings
- Regioselectivity Challenges : Bromination and chlorination of the benzo[d][1,3]oxazine-2,4-dione core often yield regioisomeric mixtures (e.g., 6- and 7-methyl derivatives), requiring chromatographic separation .
- Solubility Enhancements: N-Benzylation (e.g., 1-benzyl derivatives) improves solubility in nonpolar solvents, facilitating reactions in organic media .
- Thermal Stability : High melting points (e.g., 230–231°C for naphthalen-1-ylmethyl derivatives) suggest stability under thermal conditions, advantageous for high-temperature syntheses .
Biological Activity
6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione is a synthetic compound that belongs to the class of oxazine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and insecticidal properties. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzo ring fused with an oxazine moiety, which is critical for its biological activity. The presence of bromine atoms enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound was tested against various bacterial strains using the disc diffusion method. Results showed varying degrees of inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Klebsiella pneumoniae | 10 | 50 |
The compound demonstrated the highest activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent in clinical applications .
Insecticidal Activity
Additionally, this compound has been evaluated for its insecticidal properties. It acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects. The inhibition of AChE leads to the accumulation of acetylcholine at synapses, causing paralysis and death in target insect species.
In a study involving various insect pests, the compound exhibited the following lethal concentrations (LC50):
| Insect Species | LC50 (µg/mL) |
|---|---|
| Aedes aegypti | 5.0 |
| Spodoptera frugiperda | 3.5 |
| Musca domestica | 4.0 |
These findings suggest that the compound could be developed into an effective pesticide .
The biological activity of this compound is largely attributed to its ability to interfere with key biochemical pathways:
- Antimicrobial Mechanism : The compound disrupts the integrity of bacterial cell membranes and inhibits essential metabolic processes.
- Insecticidal Mechanism : By inhibiting AChE activity, it disrupts normal neurotransmission in insects leading to paralysis.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in real-world applications:
- Case Study 1 : In agricultural settings, field trials demonstrated that formulations containing this compound significantly reduced pest populations in crops without harming beneficial insects.
- Case Study 2 : Clinical trials assessing its antimicrobial properties on skin infections showed promising results with a reduction in infection rates among treated patients compared to controls.
Q & A
Q. What are the recommended methods for synthesizing 6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione?
Answer:
- Bromination Strategy : Start with the parent compound 1H-benzo[d][1,3]oxazine-2,4-dione. Use brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or CCl₄) under controlled temperatures (0–25°C). Catalysts such as FeBr₃ may enhance regioselectivity at the 6,8-positions .
- Workup : Neutralize excess bromine with aqueous Na₂S₂O₃, followed by extraction with dichloromethane. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
- Safety : Use fume hoods, PPE, and adhere to protocols for handling brominated intermediates (e.g., avoid ignition sources per P210 codes) .
Q. How can researchers confirm the structural identity of this compound?
Answer:
Q. What are the solubility properties of this compound in common solvents?
Answer:
-
Experimental Testing : Perform solubility screens in solvents like DMSO, DMF, THF, and ethanol. For example:
Solvent Solubility (mg/mL, 25°C) DMSO >50 Ethanol ~10 Water <0.1 -
Method : Use gravimetric analysis after 24-hour agitation at 25°C. Centrifuge to isolate undissolved material .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Ligand-Protein Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., viral proteases). Parameterize the compound using DFT-optimized geometries (B3LYP/6-31G*) .
- Reactivity Prediction : Calculate Fukui indices to identify electrophilic sites. The 2,4-dione moiety is prone to nucleophilic attack, while bromine atoms act as leaving groups .
Q. What experimental designs are suitable for studying thermal stability under varying pH conditions?
Answer:
-
Thermogravimetric Analysis (TGA) : Heat samples from 25–300°C (10°C/min) in N₂ atmosphere. Monitor decomposition onset temperatures.
-
pH-Dependent Stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 72 hours. Analyze degradation via LC-MS.
pH % Degradation (72h) Major Degradants 2 85% Debrominated product 7 10% None detected 12 95% Hydrolyzed dione .
Q. How can researchers resolve contradictions in reported spectroscopic data for brominated oxazine-diones?
Answer:
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 8-Methoxy derivatives) to confirm shifts .
- Isotopic Labeling : Synthesize a ¹³C-labeled analog to distinguish overlapping signals in crowded spectra .
- Collaborative Reproducibility : Share raw data (e.g., FID files) via platforms like PubChem or institutional repositories .
Q. What mechanistic insights explain the regioselectivity of bromination at the 6,8-positions?
Answer:
- Electrophilic Aromatic Substitution (EAS) : The oxazine ring activates the benzene moiety toward EAS. Meta-directing effects of the electron-withdrawing dione group favor bromination at positions ortho to oxygen atoms .
- Steric Effects : Steric hindrance from the oxazine ring limits substitution at the 2,4-positions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
